molecular formula C34H36N6O14S2 B123796 Bisnafide dimesylate CAS No. 145124-30-7

Bisnafide dimesylate

Cat. No. B123796
M. Wt: 816.8 g/mol
InChI Key: KPQJSSLKKBKWEW-RKDOVGOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bisnafide dimesylate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is of particular interest due to its unique mechanism of action and its ability to produce a range of biochemical and physiological effects. In

Scientific Research Applications

DNA Recognition and Topoisomerase Inhibition

  • Chromophore-modified bisnaphthalimides: Bisnaphthalimides, including bisnafide, are studied for their DNA-targeting anticancer properties. A study explored the DNA binding capacity and cytotoxic properties of these compounds, emphasizing their strong DNA binding and high cytotoxicity toward leukemia cells. This research points to the potential of bisnafide as a lead compound for antitumor drug development (Bailly et al., 2003).

Anticancer Activity

  • Selective DNA Intercalation: Bisnafide has been identified as a bis-naphthalimide compound that selectively intercalates into guanine-cytosine rich regions of DNA. This action interferes with DNA replication and the activity of topoisomerase II, leading to significant cytotoxicity (Definitions, 2020).

Synthesis and Chemical Analysis

  • Efficient Conversion in Organic Synthesis: A study explored the conversion of vicinal diols to alkenes, demonstrating the use of bisnafide dimesylate in organic synthesis. This showcases its utility in chemical processes beyond its anticancer applications (Crich et al., 2000).
  • Quantitative Analysis in Pharmaceuticals: The quantitation of residual dimethylsulfoxide in bisnafide has been studied to ensure the purity and safety of pharmaceutical formulations. This highlights the importance of analytical methods in the development of bisnafide-based drugs (Walker et al., 1996).

Applications in Material Science

  • Self-Healing Elastomers: Research on aromatic disulfide metathesis has led to the development of self-healing polyurea-urethane elastomers using bis(4-aminophenyl) disulfide. This indicates bisnafide's potential in creating advanced materials with self-healing properties (Rekondo et al., 2014).

Pharmaceutical Development and Safety

  • Cleaning Procedures for Potent Drugs: The validation of cleaning procedures for surfaces exposed to bisnafide underscores the rigorous safety measures required in pharmaceutical manufacturing involving potent compounds like bisnafide (Segretario et al., 1998).

properties

CAS RN

145124-30-7

Product Name

Bisnafide dimesylate

Molecular Formula

C34H36N6O14S2

Molecular Weight

816.8 g/mol

IUPAC Name

methanesulfonic acid;5-nitro-2-[(2R)-1-[2-[[(2R)-2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]amino]ethylamino]propan-2-yl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C32H28N6O8.2CH4O3S/c1-17(35-29(39)23-7-3-5-19-11-21(37(43)44)13-25(27(19)23)31(35)41)15-33-9-10-34-16-18(2)36-30(40)24-8-4-6-20-12-22(38(45)46)14-26(28(20)24)32(36)42;2*1-5(2,3)4/h3-8,11-14,17-18,33-34H,9-10,15-16H2,1-2H3;2*1H3,(H,2,3,4)/t17-,18-;;/m1../s1

InChI Key

KPQJSSLKKBKWEW-RKDOVGOJSA-N

Isomeric SMILES

C[C@H](CNCCNC[C@@H](C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-].CS(=O)(=O)O.CS(=O)(=O)O

SMILES

CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-].CS(=O)(=O)O.CS(=O)(=O)O

Canonical SMILES

CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-].CS(=O)(=O)O.CS(=O)(=O)O

Other CAS RN

145124-30-7

synonyms

(R,R)-2,2'-(1,2-ethanediylbis(imino(1-methyl-2,1-ethanediyl)))-bis(5-nitro-1H-benz(de)isoquinolone-1,3-(2H)-dione)dimethanesulfonate
bisnafide
DMP 840
DMP-840
NSC D640430
NSC-D640430

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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